molecular formula C16H16BrNO2 B13888006 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide

Cat. No.: B13888006
M. Wt: 334.21 g/mol
InChI Key: AWNDDFOIMFKXKV-UHFFFAOYSA-N
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Description

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C16H16BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, an oxane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-naphthol to produce 6-bromo-2-naphthol, which is then reacted with oxan-4-ylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters can enhance the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex polycyclic compounds .

Scientific Research Applications

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxane ring and the carboxamide group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C16H16BrNO2/c17-14-4-3-11-9-13(2-1-12(11)10-14)16(19)18-15-5-7-20-8-6-15/h1-4,9-10,15H,5-8H2,(H,18,19)

InChI Key

AWNDDFOIMFKXKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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